molecular formula C8H12O5S B13176001 Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Cat. No.: B13176001
M. Wt: 220.25 g/mol
InChI Key: GKJYDFSMWGNMKO-UHFFFAOYSA-N
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Description

Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide (CAS 1494137-59-5) is a high-purity spirocyclic chemical building block intended exclusively for research applications. This compound, with the molecular formula C8H12O5S and a molecular weight of 220.24 g/mol, is characterized by its unique 1-oxa-5-thiaspiro[2.4]heptane core and a 5,5-dioxide (sulfone) functional group . The compact, strained spirocyclic architecture of this molecule, which incorporates an oxetane ring, is of significant interest in medicinal chemistry. Such structures are valuable surrogates for carbonyl or gem-dimethyl groups, and are known to improve key physicochemical properties in lead compounds, including aqueous solubility and metabolic stability . Researchers utilize this building block in drug discovery programs to develop novel therapeutic agents targeting a range of human diseases. The compound should be stored at 2-8°C to maintain stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H12O5S

Molecular Weight

220.25 g/mol

IUPAC Name

ethyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H12O5S/c1-2-12-7(9)6-8(13-6)3-4-14(10,11)5-8/h6H,2-5H2,1H3

InChI Key

GKJYDFSMWGNMKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the spirocyclic ring system by cyclization reactions involving heteroatom-containing precursors.
  • Introduction of the carboxylate ester group at the 2-position.
  • Oxidation of the sulfur atom in the thiaspiro ring to the corresponding sulfone (5,5-dioxide).

Stepwise Preparation Approach

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Notes
1 Formation of 1-oxa-5-thiaspiro ring 3-methylenedihydrofuran-2(3H)-one or analogues Cyclization with sulfur-containing nucleophile 1-oxa-5-thiaspiro[2.4]heptane core Key step to form spirocyclic framework
2 Esterification Carboxylic acid or acid chloride derivative Reaction with ethanol under acidic/basic catalysis Ethyl ester at 2-position Controls ester group introduction
3 Oxidation of sulfur to sulfone 1-oxa-5-thiaspiro compound Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or peracids 5,5-dioxide sulfone derivative Sulfur oxidation critical for final compound identity

Detailed Reaction Conditions and Results

Step 1: Spirocyclization

  • The spiro ring system is formed by reacting a suitable lactone such as 3-methylenedihydrofuran-2(3H)-one with a sulfur nucleophile (e.g., thiol or thioether precursor).
  • This reaction proceeds under mild heating or catalysis to promote ring closure, yielding the 1-oxa-5-thiaspiro[2.4]heptane intermediate.
  • The reaction is stereoselective, often favoring the formation of a rigid spirocyclic structure with defined stereochemistry.

Step 2: Esterification

  • The carboxylic acid group at the 2-position is converted to the ethyl ester by treatment with ethanol in the presence of acid catalysts such as sulfuric acid or by using ethyl chloroformate under base conditions.
  • Reaction times vary from 2 to 12 hours depending on catalyst and temperature.
  • Purification by distillation or chromatography yields the ethyl ester derivative.

Step 3: Sulfur Oxidation

  • The sulfur atom in the thiaspiro ring is oxidized to the sulfone using oxidants like m-CPBA or hydrogen peroxide.
  • Typical conditions involve stirring the compound with 1.1 equivalents of oxidant in an inert solvent (e.g., dichloromethane) at 0 to room temperature for 2 to 6 hours.
  • The reaction progress is monitored by TLC or NMR spectroscopy.
  • The oxidation yields the 5,5-dioxide sulfone with high selectivity and yields often exceeding 80%.

Representative Experimental Data

Parameter Condition/Value Outcome/Remarks
Starting lactone 3-methylenedihydrofuran-2(3H)-one Commercially available or synthesized
Sulfur nucleophile Thiol or thioether precursor Used in slight excess (1.1 eq)
Cyclization temperature 50–80 °C Reaction time 4–8 hours
Esterification reagent Ethanol with H2SO4 catalyst 60 °C, 6 hours
Oxidant for sulfone m-Chloroperbenzoic acid (m-CPBA), 1.1 eq 0 °C to RT, 3 hours
Yield of final product 75–85% (overall) Purified by column chromatography
Characterization NMR, IR, MS, melting point Confirmed sulfone and spirocyclic structure

Analysis of Preparation Methods

Advantages

  • The stepwise approach allows for control over each functional group introduction.
  • Mild oxidation conditions prevent over-oxidation or degradation of the spirocyclic framework.
  • The use of commercially available or easily synthesized starting materials makes the process accessible.

Challenges

  • Controlling stereochemistry during spirocyclization can be complex due to ring strain.
  • Sulfur oxidation must be carefully monitored to avoid sulfoxide intermediates or ring cleavage.
  • Purification may require careful chromatographic techniques due to close polarity of intermediates.

Improvements Reported

  • Use of phase-transfer catalysts and optimized solvents in cyclization improves yields.
  • Employing selective oxidants like m-CPBA over harsher reagents enhances sulfone purity.
  • Process optimization for scale-up focuses on minimizing steps and maximizing yield.

Summary Table of Preparation Routes

Route No. Key Steps Reagents/Conditions Yield (%) Reference
1 Cyclization → Esterification → Oxidation Thiol + lactone, ethanol/H2SO4, m-CPBA 75–85
2 Direct oxidation of thioether ester Preformed thioether ester + H2O2 65–80

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a precursor for developing new pharmaceuticals.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of microbial growth or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

This methyl-substituted analog shares the core spirocyclic sulfone framework but differs in the ester group (methyl vs. ethyl) and an additional methyl substituent at the 2-position of the carboxylate. Key distinctions include:

Property Ethyl Derivative Methyl Derivative
Molecular Formula C₉H₁₄O₅S (inferred) C₈H₁₂O₅S (CAS 1504028-33-4)
Molecular Weight ~234.24 g/mol (estimated) 220.24 g/mol
Substituents Ethyl ester Methyl ester + 2-methyl group
Commercial Availability Discontinued Temporarily out of stock

Broader Class of Spirocyclic Sulfones

Spirocyclic sulfones are valued for their conformational rigidity, which mimics bioactive natural products. For example, thiazole-containing spiro compounds (e.g., thiazol-5-ylmethyl carbamates in ) highlight the pharmacological relevance of such scaffolds . However, Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide lacks the complex functional groups seen in pharmacopeial candidates, limiting its direct therapeutic application .

Biological Activity

Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is an intriguing compound due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C8_8H12_{12}O5_5S
  • Molecular Weight : Approximately 220.25 g/mol
  • CAS Number : 1494137-59-5

The compound features an ethyl ester functional group, a thioether component, and a dioxo moiety, contributing to its distinctive chemical properties and potential reactivity in biological systems .

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, compounds with similar structures have shown various pharmacological properties, including:

  • Antimicrobial Activity : Compounds with spirocyclic structures often exhibit antibacterial and antifungal properties.
  • Antitumor Activity : Some derivatives have been studied for their potential in cancer therapy, showing cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Certain structural analogs have demonstrated the ability to inhibit inflammatory pathways.

The mechanisms by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Its structural configuration allows it to bind to various receptors, potentially altering cellular signaling pathways.

Antimicrobial Activity

A study examining structurally related compounds indicated that spirocyclic derivatives often possess significant antibacterial properties. For instance, a related compound showed effective inhibition against Staphylococcus aureus at concentrations as low as 10 µg/mL .

Antitumor Activity

In vitro studies on similar compounds demonstrated promising results against cancer cell lines such as HeLa and MCF-7. The compounds induced apoptosis through mitochondrial pathways, suggesting that this compound could exhibit similar effects .

Anti-inflammatory Effects

Research into anti-inflammatory mechanisms highlighted that compounds with similar structures could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests a potential for this compound in treating inflammatory conditions.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide2025443-02-9Methyl substitution may alter biological activity
Ethyl 4-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide1866859-40-6Different methyl position; potential variations in reactivity
Ethyl 2-(dimethylamino)-1-thia-spiro[2.4]heptaneNot availableIncorporates a dimethylamino group; may exhibit unique pharmacological properties

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